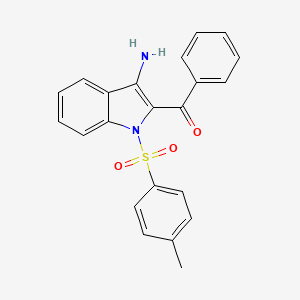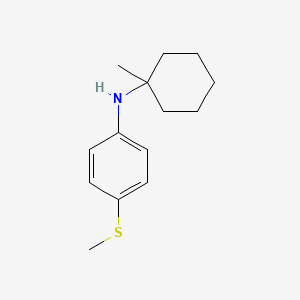
N-(1-methylcyclohexyl)-4-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylcyclohexyl)-4-(methylthio)aniline is an organic compound that features a cyclohexyl group substituted with a methyl group at the nitrogen atom and a methylthio group at the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclohexyl)-4-(methylthio)aniline typically involves the reaction of 4-(methylthio)aniline with 1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclohexyl)-4-(methylthio)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives of the aromatic ring.
Scientific Research Applications
N-(1-methylcyclohexyl)-4-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-methylcyclohexyl)-4-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylcyclohexyl)-4-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a methylthio group.
N-(1-methylcyclohexyl)-4-(methylamino)aniline: Contains a methylamino group instead of a methylthio group.
N-(1-methylcyclohexyl)-4-(methoxy)aniline: Features a methoxy group in place of the methylthio group.
Uniqueness
N-(1-methylcyclohexyl)-4-(methylthio)aniline is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
N-(1-methylcyclohexyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C14H21NS/c1-14(10-4-3-5-11-14)15-12-6-8-13(16-2)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |
InChI Key |
JTPPNFQYTHOWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


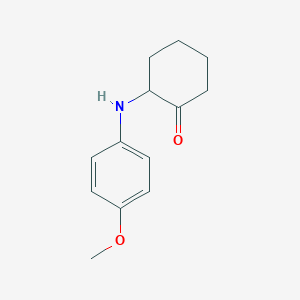
silane](/img/structure/B11941889.png)


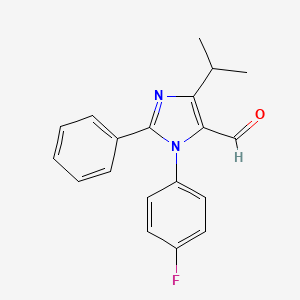
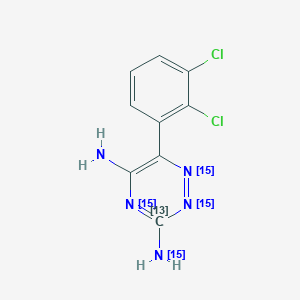

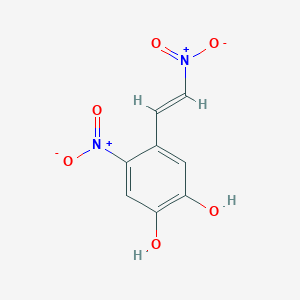

![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
